4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

Lipophilicity Drug Design ADME

Low-yielding sulfonamide coupling with electron-rich sulfonyl chlorides wastes precious amine building blocks. 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride solves this via electron-withdrawing 4-Cl activation for efficient coupling under mild conditions. • LogP 3.37 (+1.87 vs non-halogenated parent) for membrane-permeable conjugates. • 4-Cl enables orthogonal cross-coupling post-sulfonamide formation. • 95% purity, solid; ambient shipping.

Molecular Formula C8H8Cl2O4S
Molecular Weight 271.12 g/mol
CAS No. 98546-13-5
Cat. No. B1369872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
CAS98546-13-5
Molecular FormulaC8H8Cl2O4S
Molecular Weight271.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl
InChIInChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3
InChIKeyKTSIEOKJPDDBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,5-dimethoxybenzenesulfonyl Chloride: Pharmaceutical Building Block


4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride (CAS 98546-13-5) is an arylsulfonyl chloride bearing a 4-chloro substituent and two methoxy groups at the 2- and 5-positions of the benzene ring. It functions as a reactive electrophilic building block for the introduction of the 4-chloro-2,5-dimethoxybenzenesulfonyl moiety into drug candidates and probes. Its molecular formula is C8H8Cl2O4S, with a molecular weight of 271.12 g/mol . The compound is a solid at ambient temperature and is typically supplied at 95% purity or higher for research and further manufacturing use .

Building Block

Introduces 4-chloro-2,5-dimethoxybenzenesulfonyl moiety for sulfonamide library synthesis.

Quality

Supplied at 95%+ purity, consistent with research and further manufacturing use.

SAR Handle

Chloro substituent enables halogen-dependent SAR studies and orthogonal derivatization.

4-Chloro-2,5-dimethoxybenzenesulfonyl Chloride vs. Close Analogs


Arylsulfonyl chlorides are not commodity reagents; subtle changes in substituent pattern alter electrophilicity, lipophilicity, and the ability to undergo orthogonal transformations. The 4-chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is differentiated from its non-halogenated parent (2,5-dimethoxybenzenesulfonyl chloride) by a LogP increase of +1.87 units and from its bromo analog by a lower molecular weight and distinct cross-coupling potential [1]. Furthermore, the electron-withdrawing chloro group modulates sulfonyl chloride reactivity, influencing both reaction rates and product yields in sulfonamide syntheses [2]. Substituting an analog without the chloro group or with a different halogen can lead to divergent pharmacokinetic properties in downstream compounds or failed functionalization attempts. The evidence below quantifies these critical differences.

Non-halogenated parent

Substantially lower lipophilicity (ΔLogP +1.87) may shift membrane partitioning and biological distribution of derived compounds.

Bromo analog

Different molecular weight and cross-coupling reactivity may alter SAR interpretation and downstream functionalization outcomes.

Absent 4-Cl group

Reduced electrophilicity may slow sulfonamide formation and require re-optimization of reaction conditions.

4-Chloro-2,5-dimethoxybenzenesulfonyl Chloride: Comparative Evidence


Enhanced Lipophilicity over Non-Halogenated Analog

The introduction of a 4-chloro substituent onto the 2,5-dimethoxybenzenesulfonyl chloride scaffold results in a pronounced increase in lipophilicity. The target compound exhibits a computed LogP of 3.37 [1], compared to the non-halogenated analog 2,5-dimethoxybenzenesulfonyl chloride (CAS 1483-28-9) which has a computed XLogP3 of 1.5 [2]. This difference of +1.87 LogP units corresponds to an approximately 74-fold increase in partition coefficient, significantly altering compound behavior in biological systems and in solvent extraction workflows.

Lipophilicity
Cross-study comparable
ΔLogP +1.87 vs. non-halogenated analog
May support membrane permeability studies
Computed values; experimental confirmation advised
Lipophilicity Drug Design ADME

Molecular Weight and Halogen Diversity for SAR

The target compound has a molecular weight of 271.12 g/mol [1], which is 34.45 g/mol heavier than the non-halogenated parent 2,5-dimethoxybenzenesulfonyl chloride (236.67 g/mol) [2] and 44.45 g/mol lighter than the bromo analog 4-bromo-2,5-dimethoxybenzenesulfonyl chloride (315.57 g/mol) . This intermediate molecular weight provides a balance between added steric bulk and minimal mass increase, while the chloro substituent offers a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions that are not possible with the parent compound.

Molecular Diversity
Cross-study comparable
271.12 g/mol; +34.45 vs. parent, -44.45 vs. bromo
Supports halogen-scanning SAR studies
Intermediate molecular weight may balance bulk and solubility
Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Electronic Modulation of Sulfonyl Chloride Reactivity

Electron-withdrawing substituents on the aryl ring of sulfonyl chlorides increase the electrophilicity of the sulfur center, accelerating nucleophilic attack and often improving yields in sulfonamide and sulfonate ester formations [1]. While direct kinetic data for 4-chloro-2,5-dimethoxybenzenesulfonyl chloride are not available in the literature, the 4-chloro group (σp = +0.23) is known to enhance reaction rates compared to electron-donating substituents or unsubstituted phenyl rings. In related systems, sulfonyl chlorides bearing electron-withdrawing groups have been shown to alter annuloselectivity and diastereoselectivity in sulfa-Staudinger cycloadditions [2].

Reactivity
Class-level inference
Cl σp +0.23 enhances electrophilicity (class-level)
May improve sulfonylation rates
No direct kinetic data available for this compound
Physical Organic Chemistry Reaction Kinetics Sulfonyl Transfer

Key Intermediate for Vaccine Adjuvant Development

The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride has been explicitly utilized as a building block to synthesize compound 81 [N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide], which was identified as a mitochondria-dependent synthetic small-molecule vaccine adjuvant active in vitro and in vivo [1]. Compound 81 enhanced LPS-induced NF-κB and type I interferon signaling and demonstrated protective effects in a murine influenza challenge model when formulated with inactivated virus. Structure-activity relationship studies led to derivative 2F52, which showed improved adjuvant activity and no local or systemic toxicity in mice [1].

Model Application
Supporting evidence
Precursor to compound 81 with adjuvant activity in murine influenza model
Reported model-response context
Research model; not intended for human or veterinary use
Immunology Vaccine Adjuvants Drug Discovery

4-Chloro-2,5-dimethoxybenzenesulfonyl Chloride: Key Application Scenarios


Sulfonamide Lead Compound Synthesis

The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is a versatile reagent for generating sulfonamide libraries. Its enhanced lipophilicity (LogP 3.37) compared to the non-halogenated analog makes it particularly suitable for designing compounds intended to cross biological membranes [1]. The electron-withdrawing chloro group increases the electrophilicity of the sulfonyl chloride, facilitating efficient coupling with a wide range of amines under mild conditions [2]. This building block has been successfully employed in the synthesis of a mitochondria-targeting vaccine adjuvant lead series, highlighting its utility in immunology-focused drug discovery [3].

Activity-Based Probes and Covalent Inhibitor Design

The sulfonyl chloride group reacts covalently with nucleophilic residues in proteins, enabling the design of irreversible inhibitors or activity-based probes. The 4-chloro substituent provides an additional site for orthogonal functionalization (e.g., via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) after sulfonamide formation, allowing the introduction of reporter tags or affinity handles. The intermediate molecular weight (271.12 g/mol) ensures that the resulting conjugates retain favorable drug-like properties .

Optimizing Sulfonylation Yields

In industrial settings, the electron-withdrawing effect of the 4-chloro group can be exploited to achieve higher yields and shorter reaction times in sulfonamide syntheses compared to electron-neutral or electron-rich sulfonyl chlorides [2]. This can reduce the number of equivalents of the sulfonyl chloride required and simplify purification, translating to lower cost of goods in large-scale manufacturing of pharmaceutical intermediates.

Structure-Activity Relationship (SAR) Studies

For academic groups investigating the role of halogen substituents in biological activity, this compound serves as an essential comparator to the non-halogenated parent and the bromo analog. The ~34 g/mol mass increase over the parent and the unique electrostatic potential introduced by chlorine allow researchers to deconvolute steric versus electronic contributions to target binding . The commercial availability of the compound in 95-98% purity from multiple vendors supports reproducible research .

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Chloro-substituted arylsulfonyl chloride
Sulfonamide coupling efficiency and purity
Activity-based probe design
Orthogonal functionalization handle
Covalent labeling and reporter tag introduction
SAR halogen scanning
Halogen substitution pattern
Binding affinity and selectivity assay
Reaction optimization
Electron-withdrawing 4-chloro group
Reaction condition screening and yield improvement

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